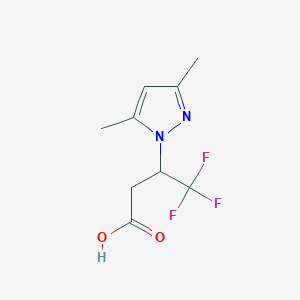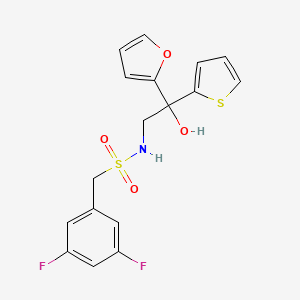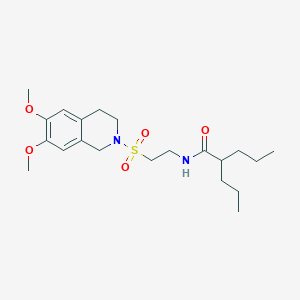
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluorobutanoic acid moiety attached to a 3,5-dimethylpyrazole ring. The trifluorobutanoic acid group imparts unique chemical properties, making this compound of interest in various scientific research fields.
準備方法
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid typically involves the alkylation of 3,5-dimethylpyrazole with a suitable trifluorobutanoic acid derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluorobutanoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters.
科学的研究の応用
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluorobutanoic acid moiety may enhance the compound’s ability to interact with enzymes or receptors, leading to modulation of biological activities. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Lacks the trifluorobutanoic acid moiety, resulting in different chemical and biological properties.
4,4,4-Trifluorobutanoic acid: Lacks the pyrazole ring, leading to different reactivity and applications.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group instead of a trifluorobutanoic acid group, leading to different chemical behavior and applications.
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-3-6(2)14(13-5)7(4-8(15)16)9(10,11)12/h3,7H,4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHWTAFIWVYNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2725848.png)
![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,2-diphenylacetamide](/img/structure/B2725854.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)


![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)
![5-methyl-3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2725862.png)


